molecular formula C10H12BrCl2N B6225549 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2770358-87-5

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B6225549
CAS No.: 2770358-87-5
M. Wt: 297
InChI Key:
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Description

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic organic compound It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a suitable tetrahydroquinoline precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and automated systems to ensure consistent production quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural alkaloids.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A structurally related compound with similar biological activities.

    6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Another heterocyclic compound with comparable chemical properties.

Uniqueness

8-bromo-6-chloro-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the specific combination of bromine, chlorine, and methyl substituents on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2770358-87-5

Molecular Formula

C10H12BrCl2N

Molecular Weight

297

Purity

95

Origin of Product

United States

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